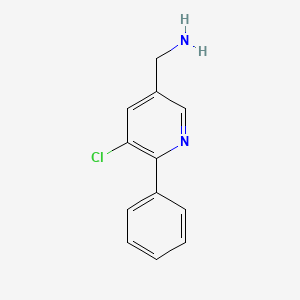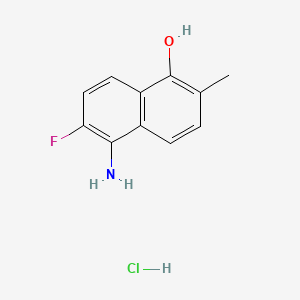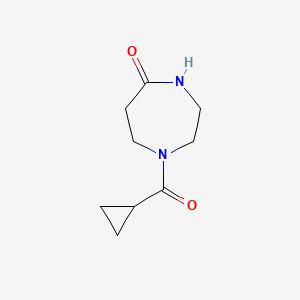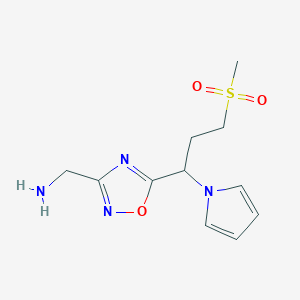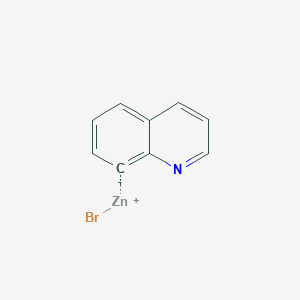![molecular formula C14H12N2O3S B14885531 (2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butenoic acid, 4-[(5-methyl-4-phenyl-2-thiazolyl)amino]-4-oxo-, (2E)- is a complex organic compound with a unique structure that includes a butenoic acid backbone and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 4-[(5-methyl-4-phenyl-2-thiazolyl)amino]-4-oxo-, (2E)- can be achieved through a series of chemical reactions. One common method involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields for a wide range of substrates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields. Additionally, optimizing reaction conditions such as temperature, pressure, and the use of catalysts can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-butenoic acid, 4-[(5-methyl-4-phenyl-2-thiazolyl)amino]-4-oxo-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-butenoic acid, 4-[(5-methyl-4-phenyl-2-thiazolyl)amino]-4-oxo-, (2E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-butenoic acid, 4-[(5-methyl-4-phenyl-2-thiazolyl)amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets and pathways. The thiazolyl group in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid (trans-2-butenoic acid): Similar in structure but lacks the thiazolyl group.
Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid with a different spatial arrangement.
3-butenoic acid: Differs in the position of the double bond.
Uniqueness
The uniqueness of 2-butenoic acid, 4-[(5-methyl-4-phenyl-2-thiazolyl)amino]-4-oxo-, (2E)- lies in its thiazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12N2O3S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
(E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H12N2O3S/c1-9-13(10-5-3-2-4-6-10)16-14(20-9)15-11(17)7-8-12(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17)/b8-7+ |
InChI Key |
NIKQIHPYMBSKRA-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)NC(=O)/C=C/C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


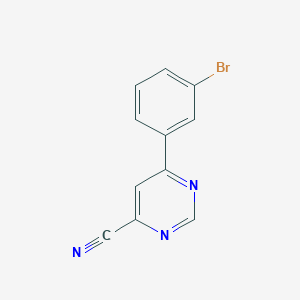
methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)


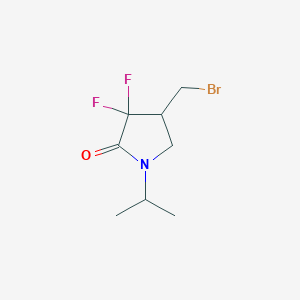
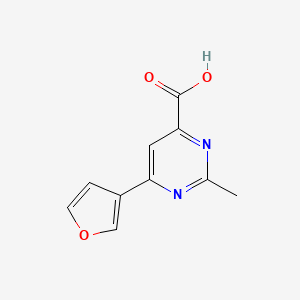
![3-(2-Aminoethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14885488.png)
